

minimizing SR2211 toxicity at high concentrations

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Compound of Interest

Compound Name: SR2211

Cat. No.: B610972

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Technical Support Center: SR2211

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **SR2211**. The information herein is intended to help minimize potential toxicity when using this compound at high concentrations in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is **SR2211** and what is its primary mechanism of action?

SR2211 is a potent and selective synthetic inverse agonist of the Retinoic acid receptor-related orphan receptor gamma (ROR γ).^{[1][2][3][4][5]} Its primary mechanism of action is to bind to ROR γ and suppress its transcriptional activity, leading to the potent inhibition of Interleukin-17 (IL-17) production.^{[1][5]} ROR γ t, an isoform of ROR γ , is essential for the differentiation of Th17 cells, which are implicated in the pathology of several autoimmune diseases.^{[1][5]}

Q2: What are the known selectivity and potency details for **SR2211**?

SR2211 exhibits high selectivity for ROR γ . Studies have shown that it has minimal impact on the transcriptional activity of ROR α and the Farnesoid X receptor (FXR).^{[1][4]} A weak activation of the Liver X receptor α (LXR α) has been observed, but only at high concentrations, with an EC50 shifted by more than 100-fold compared to its ROR γ activity.^[1] The reported binding

affinity (K_i) for ROR γ is 105 nM, and the half-maximal inhibitory concentration (IC $_{50}$) is approximately 320 nM.[2][3][4]

Q3: Have off-target effects or toxicity been observed with **SR2211?**

Initial studies have indicated a favorable safety profile for **SR2211** at effective concentrations. One study reported no off-target effects or toxicity, as evidenced by a lack of change in the luciferase activity of Gal4 DBD-VP16.[1] Furthermore, unlike some other ROR γ modulators that can induce thymic apoptosis, treatment with **SR2211** in mice did not result in decreased overall thymic cell number.[6] However, as with any compound, high concentrations may lead to off-target effects or cellular stress.

Q4: What are the potential reasons for observing toxicity at high concentrations of **SR2211 in my in-vitro experiments?**

Observing toxicity at high concentrations of **SR2211** could be due to several factors:

- Off-target effects: At concentrations significantly above the IC $_{50}$, **SR2211** may begin to interact with other cellular targets, leading to unintended biological consequences.
- Cellular Stress: High concentrations of any small molecule can induce cellular stress responses, such as oxidative stress or endoplasmic reticulum (ER) stress, which can lead to apoptosis or necrosis.
- Solubility Issues: Poor solubility of **SR2211** at high concentrations can lead to the formation of precipitates that are cytotoxic to cells. The recommended solvent is DMSO.[3]
- Cell-type specific sensitivity: Different cell lines can have varying sensitivities to chemical compounds due to differences in metabolism, membrane transport, and expression of off-target proteins.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving high concentrations of **SR2211**.

Issue	Potential Cause	Recommended Action
Unexpectedly high cell death observed in SR2211-treated wells compared to vehicle control.	1. SR2211 concentration is too high, leading to off-target toxicity. 2. Cell line is particularly sensitive to SR2211. 3. SR2211 has precipitated out of solution.	1. Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and assay. Start with concentrations closer to the reported IC50 (~320 nM). 2. If possible, test SR2211 in a different cell line known to be less sensitive. 3. Visually inspect the culture medium for any signs of precipitation. Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) and consistent across all conditions.
Inconsistent results or high variability between replicate wells.	1. Uneven distribution of SR2211 in the culture medium. 2. Cell plating density is not uniform. 3. SR2211 degradation.	1. Ensure thorough mixing of SR2211 into the culture medium before adding to the cells. 2. Adhere to strict cell counting and plating protocols to ensure consistent cell numbers across all wells. 3. Prepare fresh dilutions of SR2211 from a stock solution for each experiment. Store stock solutions as recommended by the manufacturer.
Discrepancy between expected inhibition of IL-17 and observed cytotoxicity.	The observed effect may be due to general cytotoxicity rather than specific ROR γ inhibition.	1. Lower the concentration of SR2211 to a range where it inhibits IL-17 production without causing significant cell death. 2. Use a positive control

for ROR γ inhibition that is known to be non-toxic in your cell line, if available. 3. Perform a cell viability assay in parallel with your functional assay to distinguish between specific inhibition and general toxicity.

Quantitative Data Summary

Parameter	Value	Reference
Binding Affinity (Ki) for ROR γ	105 nM	[2] [4]
IC50 for ROR γ	~320 nM	[2] [3] [4]
Concentration for >95% inhibition of ROR γ activity	10 μ M	[1]
Concentration for inhibition of IL-17 and IL-23r expression in EL-4 cells	5 μ M	[1] [4]
In-vivo dosage in mice without overt toxicity	30 mg/kg, b.i.d, i.p.	[6]

Experimental Protocols

Protocol 1: Assessment of **SR2211**-Induced Cytotoxicity using a Cell Viability Assay

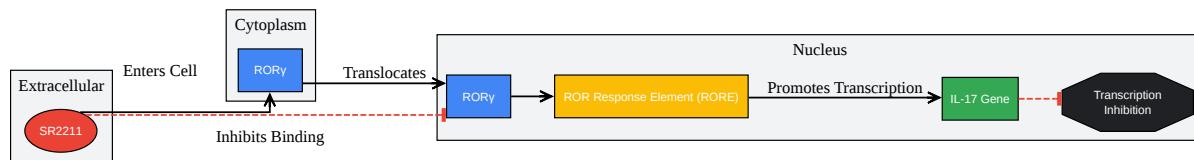
This protocol describes how to assess the potential toxicity of **SR2211** at high concentrations using a standard MTT assay.

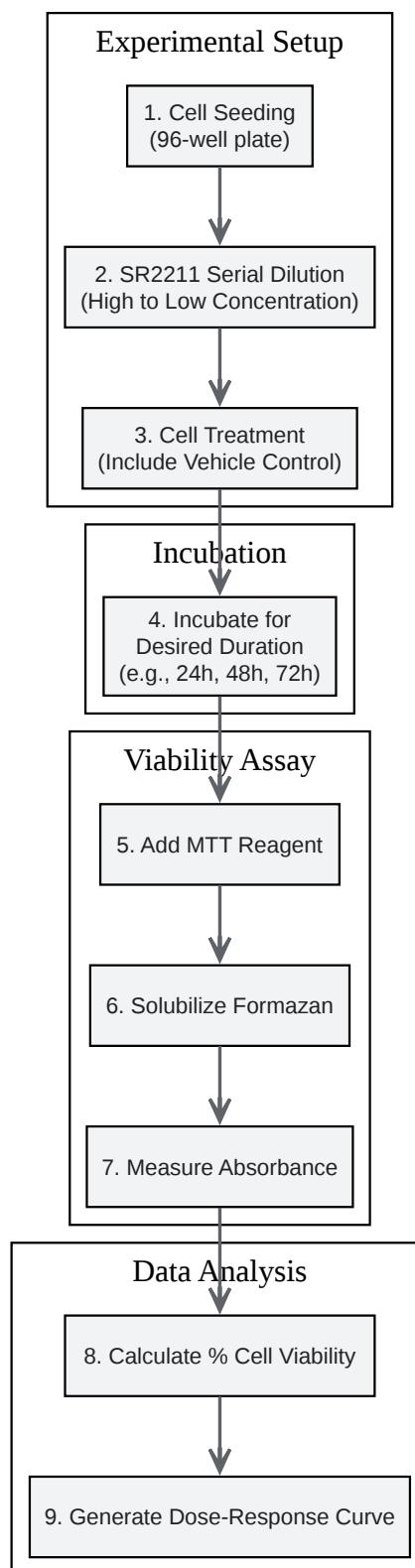
- Cell Plating: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Compound Preparation: Prepare a serial dilution of **SR2211** in your cell culture medium. It is recommended to start from a high concentration (e.g., 100 μ M) and perform 2-fold or 3-fold

dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the **SR2211**-treated wells.

- Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of **SR2211** or vehicle control.
- Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
- MTT Assay:
 - Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
 - Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
 - Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the concentration at which **SR2211** exhibits toxicity.

Visualizations



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